Delmetacin
Overview
Description
Delmetacin, also known as Demethacin, is a non-steroidal anti-inflammatory compound . It has the molecular formula C18H15NO3 . It is known to have anti-inflammatory and analgesic activity .
Molecular Structure Analysis
This compound has a molecular weight of 293.32 g/mol . Its molecular structure consists of an indole ring system, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Memory Impairment and Liver Damage : Deltamethrin exposure in mice led to significant memory retention impairment, reduced locomotor activity, liver damage, and changes in blood morphology, potentially due to oxidative stress (Nieradko-Iwanicka & Borzęcki, 2015).
Thyroid Hormone Levels Alteration : Exposure to deltamethrin and thiacloprid altered thyroid stimulating hormone (TSH) and serum levels of thyroid hormones in rats, indicating potential endocrine disruption (Şekeroğlu, Şekeroğlu, & Demirhan, 2014).
Developmental Neurodegenerative Injury : Deltamethrin-induced developmental neurodegenerative injury was observed in male Wistar rats, suggesting risks of neurotoxicity, which could be ameliorated by dietary flavonoid naringin (Mani, Asha, & Sadiq, 2014).
Oxidative Damage in Aquatic Organisms : In the Chinese mitten crab, exposure to deltamethrin caused significant oxidative and functional damage, which could be mitigated by melatonin treatment (Zhang et al., 2019).
Cytogenetic Effects : Exposure to deltamethrin and thiacloprid showed genotoxic and cytotoxic effects in rat bone marrow cells (Şekeroğlu, Şekeroğlu, & Kefeli̇oğlu, 2013).
Oxidative Stress in Liver and Kidney : Deltamethrin exposure in female albino Swiss mice indicated oxidative stress in the liver and kidneys, with varying effects on antioxidant enzyme activities (Nieradko-Iwanicka & Borzęcki, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(1-benzoyl-2-methylindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-15(11-17(20)21)14-9-5-6-10-16(14)19(12)18(22)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCOEIZFVQEQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167696 | |
Record name | Delmetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-80-2 | |
Record name | Delmetacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delmetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q51XHI1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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